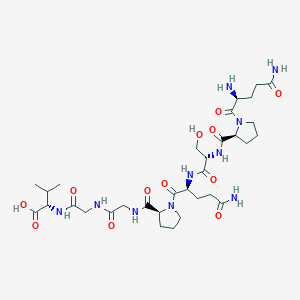

L-Glutaminyl-L-prolyl-L-seryl-L-glutaminyl-L-prolylglycylglycyl-L-valine

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Glutaminyl-L-prolyl-L-seryl-L-glutaminyl-L-prolylglycylglycyl-L-valin erfolgt typischerweise durch Festphasen-Peptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess beinhaltet:

Aktivierung von Aminosäuren: Aminosäuren werden mit Kupplungsreagenzien wie HBTU oder DIC aktiviert.

Kupplung: Die aktivierten Aminosäuren werden an die harzgebundene Peptidkette gekoppelt.

Entschützung: Temporäre Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kupplungsschritt zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden erfolgt häufig mit automatisierten Peptidsynthesizern, die den SPPS-Prozess optimieren. Diese Maschinen ermöglichen die großtechnische Synthese und gewährleisten hohe Reinheit und Ausbeute. Darüber hinaus werden Techniken wie Hochleistungsflüssigchromatographie (HPLC) zur Reinigung eingesetzt.

Eigenschaften

CAS-Nummer |

742068-40-2 |

|---|---|

Molekularformel |

C32H52N10O12 |

Molekulargewicht |

768.8 g/mol |

IUPAC-Name |

(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C32H52N10O12/c1-16(2)26(32(53)54)40-25(47)14-36-24(46)13-37-28(49)20-5-3-12-42(20)31(52)18(8-10-23(35)45)38-27(48)19(15-43)39-29(50)21-6-4-11-41(21)30(51)17(33)7-9-22(34)44/h16-21,26,43H,3-15,33H2,1-2H3,(H2,34,44)(H2,35,45)(H,36,46)(H,37,49)(H,38,48)(H,39,50)(H,40,47)(H,53,54)/t17-,18-,19-,20-,21-,26-/m0/s1 |

InChI-Schlüssel |

HXPJQGJHIRAFSS-PFZXUFBWSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)N |

Kanonische SMILES |

CC(C)C(C(=O)O)NC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-prolyl-L-seryl-L-glutaminyl-L-prolylglycylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using coupling reagents like HBTU or DIC.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. Additionally, techniques like high-performance liquid chromatography (HPLC) are used for purification.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Peptide bonds are susceptible to hydrolysis under acidic or basic conditions. For this compound, hydrolysis would cleave the peptide backbone, releasing constituent amino acids (e.g., glutamine, proline, serine, valine). Key factors influencing hydrolysis include:

-

pH : Acidic (e.g., HCl) or alkaline (e.g., NaOH) conditions accelerate bond cleavage.

-

Temperature : Higher temperatures increase hydrolysis rates.

-

Enzymatic activity : Proteases like trypsin or chymotrypsin may target specific residues, though the proline-rich sequence could reduce enzymatic susceptibility .

Oxidation and Stability

Reactive side chains (e.g., serine’s hydroxyl group) may undergo oxidation. For example:

-

Serine oxidation : Could form dehydroalanine under strong oxidative conditions.

-

Proline stability : Cyclic structure provides conformational rigidity but may limit reactivity.

Stability considerations :

| Factor | Impact on Stability |

|---|---|

| pH 2–6 | Moderate stability |

| pH > 8 | Accelerated degradation |

| Light/Heat | Photooxidation and thermal denaturation |

Synthetic Pathways

While no direct synthesis data exists for this peptide, solid-phase peptide synthesis (SPPS) is the likely method . Key steps would include:

-

Resin activation : Use of Fmoc- or Boc-protected amino acids.

-

Sequential coupling : Proline and glycine residues may require extended coupling times due to steric hindrance.

-

Cleavage/deprotection : Trifluoroacetic acid (TFA) for final resin cleavage and side-chain deprotection.

Comparative Analysis of Structurally Similar Peptides

The table below highlights reactions observed in peptides with overlapping structural features:

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

Peptide Synthesis and Characterization

- The compound serves as a model for studying peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form peptides.

- Its structure can be used to investigate the stability and folding mechanisms of peptides, providing insights into protein structure-function relationships.

Enzymatic Studies

- This oligopeptide can act as a substrate in enzymatic assays, allowing researchers to study enzyme kinetics and specificity.

- It can also be utilized to explore protein-protein interactions, which are crucial for understanding cellular signaling pathways.

Medical Applications

Therapeutic Potential

- There is emerging evidence suggesting that this compound may have therapeutic applications in treating metabolic disorders related to amino acid deficiencies.

- Preliminary studies indicate potential neuroprotective effects, which could be beneficial in the context of neurodegenerative diseases.

Case Studies

- Study 1 : In vitro studies demonstrated that the compound enhances neuronal survival under oxidative stress conditions, suggesting its role as a neuroprotective agent.

- Study 2 : Animal models of metabolic syndrome showed improved glucose metabolism when treated with this oligopeptide, indicating its potential for managing diabetes-related complications.

Pharmacological Insights

Antioxidant Activity

- Research indicates that L-Glutaminyl-L-prolyl-L-seryl-L-glutaminyl-L-prolylglycylglycyl-L-valine exhibits significant antioxidant properties, capable of scavenging free radicals and reducing oxidative stress in cells.

Anti-inflammatory Effects

- In vivo studies have shown that this compound can modulate inflammatory responses, making it a candidate for further exploration in chronic inflammatory diseases.

Industrial Applications

Biochemical Assays

- The oligopeptide is being explored for use in biochemical assays due to its unique properties that can enhance assay sensitivity and specificity.

Peptide-based Materials

- There is potential for utilizing this compound in the development of peptide-based materials for drug delivery systems or biomaterials.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biochemistry | Peptide synthesis model | Facilitates understanding of peptide folding |

| Medicine | Neuroprotection | Enhances neuronal survival under stress |

| Pharmacology | Antioxidant activity | Scavenges free radicals effectively |

| Industry | Biochemical assays | Improves assay sensitivity |

Wirkmechanismus

The mechanism of action of L-Glutaminyl-L-prolyl-L-seryl-L-glutaminyl-L-prolylglycylglycyl-L-valine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism depends on the context in which the peptide is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Alanyl-L-glutamin: Ein weiteres Peptid mit ähnlicher Aminosäurezusammensetzung.

L-Tyrosyl-L-glutaminyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamin: Ein längeres Peptid mit zusätzlichen Aminosäuren.

Einzigartigkeit

L-Glutaminyl-L-prolyl-L-seryl-L-glutaminyl-L-prolylglycylglycyl-L-valin ist aufgrund seiner spezifischen Sequenz von Aminosäuren einzigartig, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Diese Einzigartigkeit macht es wertvoll für gezielte Forschungsarbeiten und Anwendungen.

Biologische Aktivität

L-Glutaminyl-L-prolyl-L-seryl-L-glutaminyl-L-prolylglycylglycyl-L-valine, a complex peptide composed of multiple amino acids, has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula : C32H52N10O

- Molecular Weight : 768.8 g/mol

- CAS Number : 742068-40-2

This compound consists of various amino acids, including glutamine, proline, serine, glycine, and valine, which contribute to its biological functions.

L-Glutaminyl-L-prolyl-L-seryl-L-glutaminyl-L-prolylglycylglycyl-L-valine exhibits several biological activities:

- Immunomodulatory Effects : Research indicates that peptides with similar structures can enhance immune responses by modulating cytokine production. This may lead to improved resistance against infections and diseases.

- Antioxidant Properties : The presence of specific amino acids in the peptide structure suggests potential antioxidant activity, which can help in reducing oxidative stress in cells.

- Neuroprotective Effects : Some studies suggest that peptides can cross the blood-brain barrier and exhibit neuroprotective properties, potentially being beneficial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Case Study 1: Immunomodulatory Effects in Animal Models

A study conducted on mice demonstrated that administration of L-Glutaminyl-L-prolyl-L-seryl-L-glutaminyl-L-prolylglycylglycyl-L-valine led to an increase in the levels of pro-inflammatory cytokines. This suggests a potential role in enhancing immune responses during infections.

Case Study 2: Antioxidant Activity Assessment

In vitro experiments using cell cultures treated with this peptide showed a significant decrease in reactive oxygen species (ROS) levels compared to control groups. This indicates a promising antioxidant effect that could be harnessed for therapeutic applications.

Case Study 3: Neuroprotective Potential

A preliminary study involving neuronal cell lines indicated that the peptide could protect against apoptosis induced by oxidative stress. This finding opens avenues for further research into its application for neurodegenerative disorders.

Q & A

How can L-Glutaminyl-L-prolyl-L-seryl-L-glutaminyl-L-prolylglycylglycyl-L-valine be synthesized with high purity for experimental use?

Methodological Answer:

Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing complex peptides like this nonapeptide. The Fmoc/t-Bu strategy is recommended to preserve side-chain integrity, particularly for glutamine and serine residues, which are prone to degradation. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures purification. Purity (>95%) should be verified via mass spectrometry (MALDI-TOF or ESI-MS) and NMR for sequence confirmation .

What are the optimal storage conditions to maintain the stability of this peptide during long-term experimental studies?

Methodological Answer:

Lyophilized peptides should be stored at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. For short-term use, reconstitute in sterile, ultrapure water (pH 7.4) with 0.1% bovine serum albumin (BSA) to minimize adsorption losses. Avoid repeated freeze-thaw cycles, as serine and glutamine residues are susceptible to hydrolysis under acidic or basic conditions .

What analytical techniques are most effective for characterizing the secondary structure of this peptide?

Methodological Answer:

Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) can reveal α-helical or β-sheet propensities. Pair this with Fourier-transform infrared spectroscopy (FTIR) to assess amide I and II bands for backbone conformation. For residue-specific interactions, nuclear Overhauser effect spectroscopy (NOESY) in 2D-NMR provides spatial proximity data between protons, critical for validating predicted folding patterns .

How can researchers investigate the interaction of this peptide with cellular receptors in signaling pathways?

Methodological Answer:

Surface plasmon resonance (SPR) is ideal for real-time kinetic analysis of receptor binding (e.g., KD, kon/koff). Fluorescence resonance energy transfer (FRET) with labeled peptide variants (e.g., FITC/TAMRA) can map interaction sites. For in vitro validation, use siRNA-mediated receptor knockdown in cell lines to observe downstream signaling changes via Western blot (e.g., phosphorylation assays) .

How should discrepancies in bioactivity data between in vitro and in vivo models be addressed?

Methodological Answer:

Discrepancies often arise from pharmacokinetic factors (e.g., peptide stability in serum, tissue distribution). Conduct parallel studies:

- In vitro: Use protease inhibitors (e.g., aprotinin) in cell culture media.

- In vivo: Employ PEGylation or liposomal encapsulation to enhance half-life. Validate bioactivity via ELISA or functional assays (e.g., wound healing models if the peptide mimics therapeutic peptides like Rusalatide ).

What strategies are recommended to evaluate the therapeutic potential of this peptide in disease models?

Methodological Answer:

Focus on mechanistic studies:

- Inflammation: Measure cytokine levels (IL-6, TNF-α) in LPS-stimulated macrophages.

- Tissue Repair: Use scratch assays or rodent excisional wound models, comparing healing rates against controls.

- Target Engagement: Radiolabel the peptide (e.g., ¹²⁵I) for biodistribution studies. Cross-reference with clinical data from structurally similar peptides (e.g., Liraglutide’s glycemic control mechanisms ).

How can degradation pathways of this peptide be systematically analyzed?

Methodological Answer:

Incubate the peptide in simulated physiological conditions (e.g., human serum, pH 7.4, 37°C) and sample at intervals (0, 6, 24 hrs). Analyze degradation products via LC-MS/MS to identify cleavage sites. Compare with in silico predictions using tools like PeptideCutter. Stability-enhancing modifications (e.g., D-amino acid substitution) can then be rationally designed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.